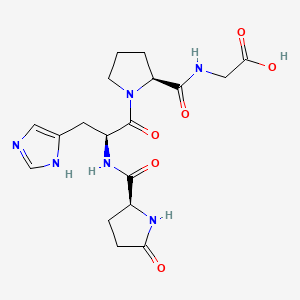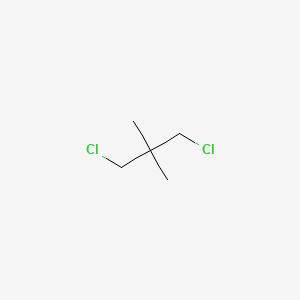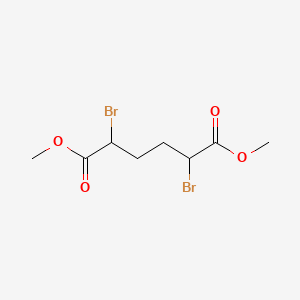
1,3-Dichloro-2,5-difluorobenzene
Übersicht
Beschreibung
1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound characterized by the presence of chlorine and fluorine atoms on a benzene ring. This compound is related to various other fluorinated benzene derivatives, which have been the subject of multiple studies due to their unique chemical and physical properties. The presence of halogen atoms significantly alters the reactivity and interaction of these molecules, making them of interest in various fields, including materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method reflects a common strategy for introducing phosphine groups into a fluorinated benzene ring, which could be adapted for the synthesis of 1,3-dichloro-2,5-difluorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structures of various phosphine and phosphonio derivatives were confirmed by these methods, revealing large bond angles around phosphorus atoms due to steric hindrance . Similarly, the crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure stabilized by C–H⋅⋅⋅F–C hydrogen bonding . These findings suggest that 1,3-dichloro-2,5-difluorobenzene would also exhibit unique structural features influenced by its halogen substituents.
Chemical Reactions Analysis
Fluorinated benzene compounds can participate in various chemical reactions. For instance, 1,3-dicarbonyl compounds were fluorinated using aqueous hydrofluoric acid and iodosylbenzene, yielding fluorinated products in high yields . This demonstrates the potential for electrophilic aromatic substitution reactions involving fluorinated benzene rings. Additionally, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from trichlorotrifluoromethyl compound shows the reactivity of such compounds in electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of halogen atoms. The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene, for example, was determined using X-ray and neutron powder diffraction, revealing significant internal vibrations within the molecule . The presence of fluorine atoms can also affect the electronic properties of the molecule, as seen in the electrochemical activity of bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their oxides . These studies highlight the importance of halogen atoms in determining the reactivity and stability of such compounds, which would be relevant for 1,3-dichloro-2,5-difluorobenzene as well.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Synthesis from 1,3-Dichlorobenzene : A method was developed for synthesizing 1,3-difluorobenzene from 1,3-dichlorobenzene, involving nitration, fluorination, chlorination, and dechlorination. This process highlighted low costs, mild conditions, and ease of operation (Zhu-Lian Xue, 2001).
Chemical Behavior and Reactions
- Deprotonation and Functionalization : A comparison of 1,3-difluorobenzene, 1,3-dichlorobenzene, and 1,3-dibromobenzene revealed similar behaviors towards strong bases, leading to direct access to various dihalobenzoic acids. This study provided insights into the chemical behavior of these compounds under different conditions (C. Heiss, E. Marzi, M. Schlosser, 2003).
Environmental and Biological Applications
- Biodegradation by Microbial Strains : Research on the biodegradation of difluorobenzenes, including 1,3-dichloro-2,5-difluorobenzene, by the microbial strain Labrys portucalensis, highlighted its potential use in environmental applications. The strain was able to degrade 1,3-DFB, showing promise for bioremediation of industrial pollutants (I. Moreira, C. Amorim, M. Carvalho, P. Castro, 2009).
Organometallic Chemistry
- Use in Organometallic Chemistry : Fluorobenzenes, including 1,3-dichloro-2,5-difluorobenzene, have been recognized as versatile solvents for organometallic chemistry and catalysis. Their fluorine substituents reduce π-electron density, making them suitable as non-coordinating solvents or as easily displaced ligands in various chemical reactions (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).
Eigenschaften
IUPAC Name |
1,3-dichloro-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKEVCFKWTLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178339 | |
| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2,5-difluorobenzene | |
CAS RN |
2367-80-8 | |
| Record name | 1,3-Dichloro-2,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















